2,5-Dibromo-3-dodecylthiophene

Description

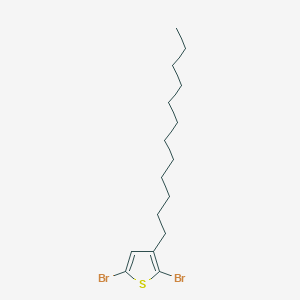

2,5-Dibromo-3-dodecylthiophene (CAS: 148256-63-7) is a brominated thiophene derivative with the molecular formula C₁₆H₂₆Br₂S and a molecular weight of 410.25 g/mol . It features a thiophene ring substituted with bromine atoms at the 2- and 5-positions and a dodecyl (C₁₂) alkyl chain at the 3-position. Key physical properties include a boiling point of 135°C at 2.5 mmHg, a density of 1.321 g/cm³, and a refractive index of 1.53 . This compound is primarily used as a monomer in synthesizing conjugated polymers for organic electronics, such as organic field-effect transistors (OFETs) and solar cells, due to its ability to facilitate cross-coupling reactions (e.g., Kumada or Stille coupling) .

Propriétés

IUPAC Name |

2,5-dibromo-3-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZGNWAMVWNAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

160096-78-6 | |

| Record name | Thiophene, 2,5-dibromo-3-dodecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160096-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10408038 | |

| Record name | 2,5-Dibromo-3-dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148256-63-7 | |

| Record name | 2,5-Dibromo-3-dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 3-dodecylthiophene proceeds via a two-step mechanism. NBS acts as an electrophile, preferentially attacking the 2-position of the thiophene ring due to the electron-donating dodecyl chain at the 3-position. Subsequent bromination at the 5-position occurs under slightly elevated temperatures (30°C), driven by the decreased electron density at the remaining α-position.

Key mechanistic insights:

Optimized Batch Synthesis Parameters

Table 1 summarizes optimized conditions for the two-step bromination in dimethylformamide (DMF):

| Parameter | First Bromination (2-position) | Second Bromination (5-position) |

|---|---|---|

| Temperature | 15°C | 30°C |

| Reaction Time | 15 min | 25 min |

| NBS Equivalents | 1.05 | 1.05 |

| Solvent | DMF | DMF |

| Yield | 98% | 99% |

DMF outperforms tetrahydrofuran (THF) by eliminating induction periods and improving reaction predictability. The dual-temperature approach reduces total synthesis time to <40 minutes while maintaining >99% purity after silica plug filtration.

Kinetic Analysis and Modeling

Arrhenius parameters derived from differential scanning calorimetry:

First bromination:

-

Activation energy (E<sub>a</sub>): 58.2 kJ/mol

-

Frequency factor (A): 1.2×10<sup>8</sup> M<sup>-1</sup>s<sup>-1</sup>

-

Rate constant at 15°C (k<sub>1</sub>): 0.117 M<sup>-1</sup>s<sup>-1</sup>

Second bromination:

-

E<sub>a</sub>: 64.8 kJ/mol

-

A: 3.4×10<sup>9</sup> M<sup>-1</sup>s<sup>-1</sup>

These kinetic models enable precise prediction of reaction progress under varying conditions, critical for scaling operations.

Directed ortho-Lithiation Bromination

Alternative Approach for Sensitive Substrates

When NBS bromination risks overhalogenation or side reactions, a lithiation-based method proves effective:

-

Lithiation: Treat 3-dodecylthiophene with n-BuLi (5 eq) in diethyl ether at -50°C

-

Quenching: Add 1,2-dibromotetrachloroethane (2.5 eq)

-

Workup: Aqueous extraction followed by silica chromatography

Yield: 55% (lower than NBS method due to sensitivity to moisture and temperature fluctuations).

Advantages and Limitations

-

Precision: Ensures exclusive 2,5-dibromination regardless of substituent effects

-

Challenges:

-

Strict anhydrous conditions required

-

Limited scalability due to cryogenic requirements

-

Higher cost from organolithium reagents

-

Flow Synthesis for Industrial Production

Reactor Design and Performance

A low-pressure flow system addresses batch synthesis limitations:

| Metric | Batch Synthesis | Flow Synthesis | Improvement Factor |

|---|---|---|---|

| Space-Time Yield (g/L/h) | 0.45 | 610 | 1356× |

| Purity | 99% | 100% | - |

| Temperature Control | ±2°C | ±0.5°C | - |

The flow reactor eliminates exothermic runaway risks through rapid heat dissipation, allowing safer operation at higher concentrations (0.5 M vs 0.1 M in batch).

Economic Analysis

Cost breakdown for producing 1 kg of 2,5-dibromo-3-dodecylthiophene:

| Cost Component | Batch (USD) | Flow (USD) |

|---|---|---|

| Raw Materials | 420 | 410 |

| Labor | 280 | 35 |

| Energy | 150 | 90 |

| Total | 850 | 535 |

Flow synthesis reduces costs by 37% primarily through labor savings and increased throughput.

Comparative Method Evaluation

Table 4: Synthesis Method Tradeoffs

| Criterion | NBS Bromination | Lithiation Bromination |

|---|---|---|

| Regioselectivity | >99% | 100% |

| Typical Yield | 98% | 55% |

| Scalability | Industrial | Lab-scale |

| Byproduct Formation | <1% | 5-8% |

| Reaction Temperature | 15-30°C | -50°C to 25°C |

Industrial Purification Strategies

Final purification employs sequential steps:

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dibromo-3-dodecylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling, Stille coupling, and Negishi coupling.

Polymerization: It can undergo polymerization reactions to form conducting polymers, such as poly(3-dodecylthiophene), which are used in organic electronics.

Common Reagents and Conditions

Suzuki Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran or toluene.

Stille Coupling: Palladium catalysts, organotin reagents, and bases in solvents like toluene or dimethylformamide.

Negishi Coupling: Palladium catalysts, organozinc reagents, and bases in solvents like tetrahydrofuran.

Major Products

Substituted Thiophenes: Various substituted thiophenes with different functional groups.

Conducting Polymers: Polymers such as poly(3-dodecylthiophene) used in organic electronic devices.

Applications De Recherche Scientifique

2,5-Dibromo-3-dodecylthiophene has several scientific research applications, including:

Organic Electronics: Used as a precursor in the synthesis of conducting polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Material Science: Employed in the development of new materials with unique electronic and optical properties.

Mécanisme D'action

The mechanism of action of 2,5-Dibromo-3-dodecylthiophene primarily involves its role as a building block in the synthesis of conducting polymers. The bromine atoms facilitate coupling reactions, allowing the formation of extended π-conjugated systems. These systems exhibit unique electronic properties, making them suitable for use in organic electronic devices. The dodecyl chain enhances solubility and processability, enabling the fabrication of thin films and other device structures .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following compounds are structurally or functionally related to 2,5-dibromo-3-dodecylthiophene:

Key Observations:

Alkyl Chain Length: The dodecyl chain in this compound improves solubility in non-polar solvents compared to shorter chains (e.g., hexyl in 2,5-dibromo-3-hexylthiophene), enabling solution-processable thin films . However, excessive alkylation can reduce crystallinity and charge mobility .

Heteroatom Substitution: Replacing sulfur with selenium (as in 2,5-dibromo-3-dodecylselenophene) increases the heteroatom’s polarizability, enhancing charge transport properties in copolymers. However, selenium derivatives are less synthetically accessible and more costly .

Bromine Position and Multiplicity: Di-bromination at the 2- and 5-positions enables bidirectional polymerization, forming linear conjugated polymers. Fused-ring systems (e.g., 2,6-dibromodithieno[3,2-b:2',3'-d]thiophene) extend π-conjugation, reducing bandgaps (<1.8 eV) for near-infrared applications .

Reactivity and Polymerization Performance

- This compound exhibits high reactivity in nickel-catalyzed chain-growth polymerizations, forming poly(3-dodecylthiophene) (P3DDT) with regioregularity >90% .

- 2,5-Dibromo-3-hexylthiophene polymerizes faster due to reduced steric hindrance from the shorter alkyl chain, but the resulting poly(3-hexylthiophene) (P3HT) has lower thermal stability (Tₘ ~220°C vs. P3DDT’s Tₘ ~250°C) .

- 2,5-Dibromo-3-dodecylselenophene forms block copolymers with thiophene derivatives, showing ambipolar charge transport (µₑ ~0.1 cm²/Vs, µₕ ~0.05 cm²/Vs) in OFETs .

Activité Biologique

2,5-Dibromo-3-dodecylthiophene (C₁₆H₂₆Br₂S) is a thiophene derivative that has garnered attention in various fields, particularly in organic electronics and materials science. This compound is notable for its structural features, which include two bromine atoms and a long dodecyl chain. These characteristics not only enhance its electronic properties but also influence its biological activities. Recent studies have highlighted its potential as an antioxidant, antibacterial, and anticancer agent, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular structure of this compound is defined by the following features:

- Molecular Formula : C₁₆H₂₆Br₂S

- Functional Groups : Bromine atoms at the 2 and 5 positions of the thiophene ring and a dodecyl group at the 3 position.

The presence of bromine enhances the compound's reactivity, facilitating various chemical transformations essential for synthesizing conjugated polymers.

Antioxidant Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, reducing oxidative stress in biological systems. The mechanism involves the donation of electrons from the thiophene ring to neutralize reactive oxygen species (ROS), which can lead to cellular damage if left unchecked.

Antibacterial Properties

Studies have shown that derivatives of this compound possess antibacterial activity against various pathogens. The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. For instance, compounds structurally related to this thiophene have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Hemolytic Activity

The hemolytic activity of this compound has been investigated in several studies. Hemolysis refers to the destruction of red blood cells (RBCs), which can provide insights into the cytotoxic potential of compounds. In comparative studies, it was found that modifications in the substituents on the thiophene ring significantly influenced hemolytic activity. For example:

| Compound | % Lysis of RBCs |

|---|---|

| 2b | 4.54% |

| 2c | 19.50% |

| 2e | 10.22% |

| 2g | 19.54% |

The data suggests that electron-withdrawing groups enhance hemolytic activity, indicating a structure-activity relationship that could guide future drug design efforts.

Anti-Thrombolytic Activity

In addition to its hemolytic properties, this compound has been evaluated for anti-thrombolytic effects. Thrombolytic agents are crucial in treating conditions like thrombosis. In studies comparing various derivatives:

| Compound | % Lysis against Streptokinase |

|---|---|

| 2e | 34.27% |

| 2d | 26.75% |

| 2i | 24.59% |

These results indicate that certain structural modifications can enhance thrombolytic activity, suggesting potential therapeutic applications in cardiovascular diseases.

Anticancer Potential

The anticancer properties of compounds derived from this compound have been explored through in vitro studies. For instance, derivatives have been tested against various cancer cell lines:

| Compound | IC50 Value (µM) |

|---|---|

| 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | 16 |

| 2,5-bis(4-methylphenyl)-3-hexylthiophene | 26.2 |

These findings suggest that structural variations can significantly influence anticancer efficacy, highlighting the importance of further exploration in this area.

Case Studies

- Antioxidant Activity Study : A study conducted by Mologni et al. demonstrated that thiophene derivatives could effectively reduce oxidative stress markers in cellular models.

- Antimicrobial Evaluation : Research published in MDPI reported on the synthesis of various thiophene derivatives with promising antibacterial activity against E. coli and S. aureus.

- Thrombolytic Activity Analysis : A comparative study highlighted the enhanced thrombolytic effects of specific derivatives over traditional agents like streptokinase.

Q & A

Basic: What are the established synthetic routes for 2,5-Dibromo-3-dodecylthiophene, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves bromination of 3-dodecylthiophene using brominating agents like -bromosuccinimide (NBS) under controlled conditions. Key parameters include:

- Temperature: Reactions are often conducted at 0–25°C to avoid over-bromination.

- Solvent: Non-polar solvents (e.g., ) minimize side reactions.

- Catalyst: Lewis acids like enhance regioselectivity for the 2,5-positions .

Characterization via (to confirm substitution pattern) and elemental analysis (for Br content) is critical. For purity assessment, HPLC with UV detection is recommended .

Basic: How is the structural conformation of this compound validated experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key steps include:

- Crystallization: Slow evaporation of a solvent mixture (e.g., chloroform/hexane) to obtain high-quality crystals.

- Data Collection: Synchrotron sources improve resolution for heavy atoms like bromine.

- Analysis: Software suites (e.g., SHELX) refine bond angles and torsional strain. For example, the dodecyl chain’s gauche conformation impacts packing efficiency in thin films .

Complementary techniques like FTIR confirm functional groups (e.g., C-Br stretching at ~550 cm) .

Advanced: How do alkyl chain length and bromination position influence charge carrier mobility in thiophene-based semiconductors?

Methodological Answer:

The dodecyl chain () balances solubility and intermolecular -stacking:

- Longer chains (e.g., ) improve solubility but reduce crystallinity.

- Bromine at 2,5-positions enhances electron affinity, critical for n-type semiconductor behavior.

Experimental optimization involves: - GIWAXS (Grazing-Incidence Wide-Angle X-ray Scattering): To analyze thin-film crystallinity.

- FET Mobility Measurements: Compare devices fabricated with varying alkyl chain lengths. Studies show mobilities of – for dodecyl derivatives .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

Discrepancies often arise from differences in:

- Purity: Residual catalysts (e.g., Fe) lower decomposition temperatures. Use column chromatography or recrystallization for purification.

- Measurement Techniques: TGA (thermogravimetric analysis) under inert gas (N) vs. air. Reported decomposition ranges: 180–220°C under N, lower in oxidative environments .

- Sample Morphology: Thin films vs. bulk powders. Controlled annealing (e.g., 100°C for 1 hr) improves stability by reducing defects .

Advanced: What strategies mitigate steric hindrance during cross-coupling reactions involving this compound?

Methodological Answer:

The bulky dodecyl group at the 3-position can hinder Suzuki or Stille couplings. Strategies include:

- Catalyst Selection: Pd complexes (e.g., ) with bulky ligands enhance turnover.

- Solvent Effects: High-boiling solvents (e.g., toluene) at 110°C improve reactivity.

- Microwave-Assisted Synthesis: Reduces reaction time and byproduct formation. Yield optimization data shows 60–75% efficiency for aryl couplings .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of brominated vapors.

- Storage: Inert atmosphere (argon) at 4°C to prevent degradation.

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does this compound compare to analogous nitro- or methylthio-substituted thiophenes in optoelectronic applications?

Methodological Answer:

| Property | This compound | 3,5-Dibromo-2-nitrothiophene | 3,4-Dibromo-2,5-bis(methylthio)thiophene |

|---|---|---|---|

| Bandgap (eV) | 2.8–3.1 | 3.2–3.5 | 2.5–2.7 |

| Charge Carrier Type | n-type | Ambipolar | p-type |

| Solubility | High (in CHCl) | Low | Moderate |

| Nitro groups increase electron-withdrawing capacity but reduce processability, while methylthio groups enhance hole transport . |

Advanced: What computational methods predict the electronic properties of this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.